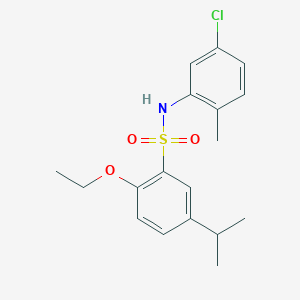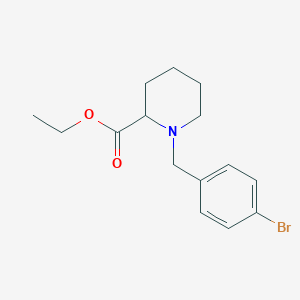![molecular formula C15H22N2O4S B4921262 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane is a chemical compound that belongs to the class of sulfonyl azepanes. It is known for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The compound forms a covalent bond with the zinc ion present in the active site, leading to the formation of a stable complex. This results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. Inhibition of carbonic anhydrase by the compound leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the blood. This can have an impact on various physiological processes such as respiration, acid-base balance, and bone resorption.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has several advantages for lab experiments, including its potency as a carbonic anhydrase inhibitor and its ability to form a stable complex with the enzyme. However, the compound has limitations such as its low solubility in water and its potential toxicity. These limitations can be overcome by optimizing the reaction conditions and by using appropriate safety measures.
Orientations Futures
There are several potential future directions for the use of 1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane in scientific research. One possible direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential use in the treatment of diseases such as glaucoma and epilepsy. Additionally, the compound's mechanism of action can be further studied to gain a better understanding of its biochemical and physiological effects.
Conclusion:
This compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase and has several advantages for lab experiments. However, the compound also has limitations such as its low solubility in water and potential toxicity. Further research is needed to explore the compound's potential future directions and to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane can be synthesized through a multi-step process involving the reaction of 2-isopropyl-5-nitrobenzenesulfonyl chloride with azepane. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane has potential applications in scientific research, particularly in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and altitude sickness.
Propriétés
IUPAC Name |
1-(5-nitro-2-propan-2-ylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)14-8-7-13(17(18)19)11-15(14)22(20,21)16-9-5-3-4-6-10-16/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKLSCBCLZQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)


![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)


![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)

